6,7-dichloro-3-(hydroxyamino)indol-2-one
Description
6,7-Dichloro-3-(hydroxyamino)indol-2-one is a synthetic indole derivative characterized by a bicyclic indol-2-one core substituted with chlorine atoms at positions 6 and 7, and a hydroxyamino (-NHOH) group at position 2. Indol-2-one derivatives are widely studied for their pharmacological activities, including antioxidant, antimicrobial, and enzyme-inhibitory effects . The hydroxyamino group may confer chelating properties, influencing metal-binding interactions, while the dichloro substitution likely enhances lipophilicity and stability .
Properties
IUPAC Name |
6,7-dichloro-3-(hydroxyamino)indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2O2/c9-4-2-1-3-6(5(4)10)11-8(13)7(3)12-14/h1-2,14H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOUSAVHMDXCKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=NC(=O)C(=C21)NO)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C2=NC(=O)C(=C21)NO)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of 6,7-dichloro-3-(hydroxyamino)indol-2-one involves several synthetic routes. One common method includes the reaction of 6,7-dichloroindole with hydroxylamine under specific conditions to form the desired product . Industrial production methods often involve high-performance liquid chromatography for purification to ensure high purity levels .
Chemical Reactions Analysis
6,7-dichloro-3-(hydroxyamino)indol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes.
Reduction: It can be reduced to form amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
6,7-dichloro-3-(hydroxyamino)indol-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,7-dichloro-3-(hydroxyamino)indol-2-one involves the activation of calcium-activated potassium channels. It selectively activates small conductance and intermediate conductance potassium channels by binding to specific sites on the channel proteins . This activation leads to an increase in potassium ion flow, which can modulate cellular excitability and various physiological processes .
Comparison with Similar Compounds
6,7-Dichloro-3-hydroxy-1,3-dihydro-2H-indol-2-one
- Structure: Differs by replacing the hydroxyamino group (-NHOH) with a hydroxyl (-OH) group at position 3.
- Molecular Formula: C₈H₅Cl₂NO₂ .
- Molecular Weight : 218.03 g/mol .
- Key Properties: Higher polarity compared to the hydroxyamino variant due to the hydroxyl group. No direct biological activity data is available in the evidence.
7-Chloro-3-(hydroxyamino)indol-2-one
6,7-Dichloro-3-(2,4-dichlorobenzyl)quinoxalin-2(1H)-one
- Structure: A quinoxaline derivative with dichlorobenzyl and dichloro substitutions.
- Molecular Formula : C₁₅H₈Cl₄N₂O .
Physicochemical Properties
*Inferred from structural analogs. †Predicted based on hydroxyamino/hydroxyl group acidity. ‡Estimated using ClogP models.
Data Tables
Table 1. Structural and Physicochemical Comparison
| Parameter | This compound | 6,7-Dichloro-3-hydroxyindol-2-one | 7-Chloro-3-(hydroxyamino)indol-2-one |
|---|---|---|---|
| Molecular Formula | C₈H₅Cl₂N₂O₂ | C₈H₅Cl₂NO₂ | C₈H₅ClN₂O₂ |
| Molecular Weight | 223.02 | 218.03 | 196.59 |
| Chlorine Substitution | 6,7-dichloro | 6,7-dichloro | 7-chloro |
| Functional Group at Position 3 | -NHOH | -OH | -NHOH |
| Predicted LogP | 1.8–2.2 | 1.5–1.9 | 1.3–1.7 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
